molecular formula C16H12N2O4 B2899115 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005151-04-1

2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B2899115
CAS No.: 1005151-04-1
M. Wt: 296.282
InChI Key: XHORVXDSTBICDQ-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes a cyanophenyl group, an epoxyisoindole core, and a carboxylic acid functional group

Preparation Methods

The synthesis of 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions typically include the use of a strong base, such as potassium t-butoxide, under microwave irradiation to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, using reagents such as sodium methoxide or potassium cyanide.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures, often facilitated by the presence of a base and heat.

Scientific Research Applications

2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target, but generally, the compound’s effects are mediated through its ability to form stable complexes with its molecular targets .

Comparison with Similar Compounds

Similar compounds to 2-(2-Cyanophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid include other cyanophenyl derivatives and epoxyisoindole compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. For example:

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

3-(2-cyanophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c17-7-9-3-1-2-4-10(9)18-8-16-6-5-11(22-16)12(15(20)21)13(16)14(18)19/h1-6,11-13H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHORVXDSTBICDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC=C4C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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